molecular formula C10H14N2O2 B8655996 4-[(4-methylpyridin-2-yl)amino]butanoic acid

4-[(4-methylpyridin-2-yl)amino]butanoic acid

Cat. No.: B8655996
M. Wt: 194.23 g/mol
InChI Key: CDXISMUODPNZQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-methylpyridin-2-yl)amino]butanoic acid is an organic compound with the molecular formula C10H14N2O2 It is a derivative of butyric acid, where the butyric acid moiety is linked to a 4-methylpyridin-2-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methylpyridin-2-yl)amino]butanoic acid typically involves the reaction of 4-methylpyridin-2-amine with butyric acid or its derivatives. One common method is the condensation reaction between 4-methylpyridin-2-amine and butyric anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methylpyridin-2-yl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

4-[(4-methylpyridin-2-yl)amino]butanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(4-methylpyridin-2-yl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-[(4-methylpyridin-2-yl)amino]butanoic acid: Unique due to the presence of both a butyric acid moiety and a 4-methylpyridin-2-ylamino group.

    Pyrrolone and Pyrrolidinone Derivatives: These compounds also contain nitrogen heterocycles and exhibit diverse biological activities.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of butyric acid and pyridine derivatives. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

4-[(4-methylpyridin-2-yl)amino]butanoic acid

InChI

InChI=1S/C10H14N2O2/c1-8-4-6-12-9(7-8)11-5-2-3-10(13)14/h4,6-7H,2-3,5H2,1H3,(H,11,12)(H,13,14)

InChI Key

CDXISMUODPNZQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NCCCC(=O)O

Origin of Product

United States

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